
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-エチル-2H-クロメン-2-イル)ピロリジンは、クロメン環とピロリジン環が融合した化学化合物です。クロメン環はベンゾピラン構造であり、ピロリジン環は五員環の窒素含有ヘテロ環です。
準備方法
合成経路と反応条件: 1-(2-エチル-2H-クロメン-2-イル)ピロリジンは、クロメン環の形成とそれに続くピロリジン部分の導入を含む多段階プロセスによって合成できます。一般的な方法の1つは、ペッヒマン縮合によってクロメン環を形成し、続いて求核置換反応によってピロリジン環を導入する方法です。
工業的製造方法: この化合物の工業的製造には、収率と純度を上げるために反応条件を最適化する必要があります。これには、効率的な合成を確保するために、特定の触媒、溶媒、および温度制御を使用することが含まれます。
化学反応の分析
反応の種類: 1-(2-エチル-2H-クロメン-2-イル)ピロリジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化できます。
還元: 還元反応によって、クロメン環をジヒドロクロメン構造に変換できます。
置換: 求核置換反応によって、クロメン環またはピロリジン環に異なる官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルまたは酸ハロゲン化物などの試薬が塩基の存在下で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はクロメンケトンを生成する可能性があり、置換はさまざまなアルキル基またはアシル基を導入する可能性があります。
科学研究への応用
1-(2-エチル-2H-クロメン-2-イル)ピロリジンは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探求する研究が進行中です。
産業: 蛍光や導電性などの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
1-(2-エチル-2H-クロメン-2-イル)ピロリジンの作用機序には、特定の分子標的との相互作用が関与しています。クロメン環は酵素または受容体と相互作用することができ、ピロリジン環は結合親和性と特異性を高めることができます。関与する正確な経路は、特定のアプリケーションと標的によって異なります。
類似の化合物:
3-(ピロリジン-1-カルボニル)-2H-クロメン-2-オン: この化合物は、クロメン環とピロリジン環が融合したものでもありますが、置換基の位置とタイプが異なります。
ピロリジン-2-オン: ピロリジン環とカルボニル基を持つより単純な構造。
ピロリジン: ピロール環とピロリジン環が融合した環系を持つ化合物。
ユニークさ: 1-(2-エチル-2H-クロメン-2-イル)ピロリジンは、クロメン環とピロリジン環の特定の配置により、独特の化学的および生物学的特性を持つためユニークです。
類似化合物との比較
3-(pyrrolidine-1-carbonyl)-2H-Chromen-2-One: This compound also features a chromene ring fused with a pyrrolidine ring but differs in the position and type of substituents.
Pyrrolidine-2-one: A simpler structure with a pyrrolidine ring and a carbonyl group.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is unique due to the specific arrangement of the chromene and pyrrolidine rings, which can confer distinct chemical and biological properties
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
1-(2-ethylchromen-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H19NO/c1-2-15(16-11-5-6-12-16)10-9-13-7-3-4-8-14(13)17-15/h3-4,7-10H,2,5-6,11-12H2,1H3 |
InChIキー |
OJPJSZUKAQUWHO-UHFFFAOYSA-N |
正規SMILES |
CCC1(C=CC2=CC=CC=C2O1)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




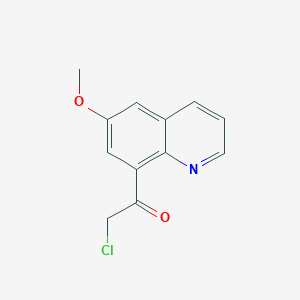
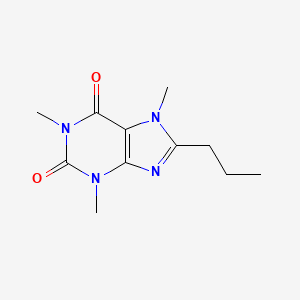

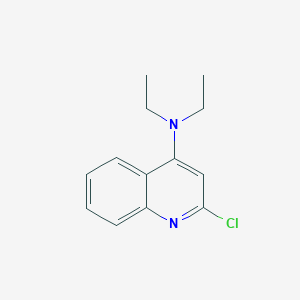
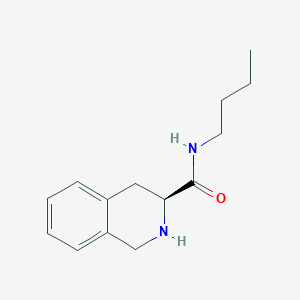
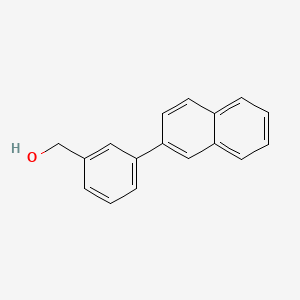

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

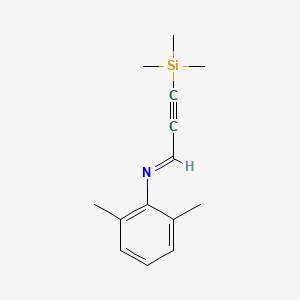

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
